2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide
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Overview
Description
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide is a chemical compound with a complex structure that includes a piperazine ring substituted with ethyl and dioxo groups, and an acetamide moiety linked to a phenethyl group
Preparation Methods
The synthesis of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide typically involves the reaction of 4-ethyl-2,3-dioxopiperazine with phenethylamine and acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-phenethylacetamide can be compared with similar compounds such as:
4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid: This compound has a similar piperazine ring structure but differs in the acetic acid moiety.
ethyl 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetate: This compound also contains the piperazine ring but has an ester group instead of the acetamide group
Properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-18-10-11-19(16(22)15(18)21)12-14(20)17-9-8-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWGKFRLVVJXEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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